1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde is a compound that features a thiazole ring, a cyclopentane ring, and an aldehyde functional group The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and reactivity
Preparation Methods
One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions to form the thiazole ring . The cyclopentane ring and aldehyde group can then be introduced through subsequent reactions, such as alkylation and oxidation .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to increase reaction efficiency and yield .
Chemical Reactions Analysis
1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives.
Scientific Research Applications
1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to active sites of enzymes or receptors. This binding can modulate the activity of these biological targets, leading to therapeutic effects such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar compounds to 1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde include other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial properties.
Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Benzothiazole: Exhibits anticancer and anti-inflammatory activities.
What sets this compound apart is its unique combination of a thiazole ring with a cyclopentane ring and an aldehyde group, which provides distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(1,3-thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C10H13NOS/c12-7-10(3-1-2-4-10)5-9-6-11-8-13-9/h6-8H,1-5H2 |
InChI Key |
IDOYILCHFGNVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CN=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.